molecular formula C9H15Br B15254239 (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Cat. No.: B15254239
M. Wt: 203.12 g/mol
InChI Key: TZRIVMUUXYZKNO-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of cyclobutane, featuring a cyclobutane ring substituted with a bromo group and a methylbutenyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylbut-3-en-2-ylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. The bromo group can be displaced by nucleophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methyl-2-butene: Similar structure but lacks the cyclobutane ring.

    Cyclobutyl bromide: Contains a cyclobutane ring but lacks the methylbutenyl side chain.

    2-Bromo-2-methylbutane: Similar side chain but lacks the cyclobutane ring.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

(1-bromo-2-methylbut-3-en-2-yl)cyclobutane

InChI

InChI=1S/C9H15Br/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3

InChI Key

TZRIVMUUXYZKNO-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C=C)C1CCC1

Origin of Product

United States

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